Methyl 4-(4-hydroxybenzoyl)benzoate
Overview
Description
Methyl 4-(4-hydroxybenzoyl)benzoate is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybenzoyl group attached to the benzoate moiety. This compound is often used as an intermediate in the synthesis of various chemical probes and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl 4-(4-hydroxybenzoyl)benzoate, also known as Methyl paraben or NIPAGIN , is a compound that is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It is an ester of p-hydroxybenzoic acid . The primary targets of this compound are microbial cells, where it inhibits their growth and reproduction, thereby preserving the products in which it is used .
Mode of Action
This compound exerts its antimicrobial effects by disrupting the microbial cell processes. It is known to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Biochemical Pathways
It is known to have estrogenic functionality and upregulates estrogen-related genes . This suggests that it may interact with hormonal pathways in the body.
Result of Action
The primary result of the action of this compound is the preservation of products by inhibiting the growth and reproduction of microbes . Its cytotoxic effects on keratinocytes and its potential role in dna damage and cancer progression are areas of concern .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its cytotoxic effects on keratinocytes are observed in the presence of sunlight . Therefore, exposure to sunlight could potentially enhance its harmful effects. Furthermore, its stability and efficacy as a preservative may be affected by factors such as pH, temperature, and the presence of other ingredients in the product formulation.
Biochemical Analysis
Cellular Effects
It is known that similar compounds can have cytotoxic effects on keratinocytes in the presence of sunlight .
Molecular Mechanism
It is known that similar compounds, such as Methyl benzoate, can undergo reactions at both the ring and the ester, depending on the substrate
Dosage Effects in Animal Models
It is known that similar compounds, such as pHBA esters, have no adverse effect on sex hormone secretion or reproductive function of male individuals at a dosage of 1000 mg/kg per day .
Metabolic Pathways
It is known that similar compounds, such as 4-Hydroxybenzoic acids, can be metabolized via the benzoyl-CoA pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-hydroxybenzoyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-carboxybenzoyl)benzoate.
Reduction: Formation of 4-(4-hydroxybenzyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(4-hydroxybenzoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chemical probes.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methyl 4-hydroxybenzoate but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Another paraben used as a preservative, with a propyl group.
Uniqueness
Methyl 4-(4-hydroxybenzoyl)benzoate is unique due to the presence of the hydroxybenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of specialized chemical probes and in scientific research applications .
Properties
IUPAC Name |
methyl 4-(4-hydroxybenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLQJHSCJEAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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